3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide (KCN1) is a synthetic arylsulfonamide compound that has shown promise as a small-molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. [, ] It was initially discovered through high-throughput cell-based screening for HIF-1 pathway inhibitors. [] The HIF-1 pathway plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and contributing to resistance against chemotherapy and radiation therapy. [] KCN1's ability to inhibit this pathway makes it an attractive candidate for anti-cancer therapies, particularly for tumors exhibiting hypoxia or HIF overexpression. []
The synthesis of KCN1 and its analogs involves several steps, with modifications often introduced to improve solubility and pharmacological properties. [] While the specific synthesis pathway for KCN1 is not detailed in the provided abstracts, a general approach to synthesize N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, a class of compounds to which KCN1 belongs, is outlined. [] This approach focuses on optimizing lipophilicity and aqueous solubility through in silico calculations and structural modifications. []
KCN1 acts by disrupting the interaction between HIF-1α and transcriptional coactivators p300/CBP, which are essential for the assembly of a functional HIF-1 transcriptional complex. [] Instead of directly reducing the levels of HIF-1α or other components of the complex, KCN1 interferes with the protein-protein interactions necessary for HIF-1-mediated gene transcription. [] This ultimately leads to the downregulation of HIF-1 target genes like VEGF, Glut-1, and carbonic anhydrase 9, impacting tumor angiogenesis and metabolic adaptation. []
The poor aqueous solubility of KCN1 (0.009 μM in water, logP7.4 = 3.7) has been a limitation for its in vivo delivery. [] To address this, analogs were synthesized with improved solubility, achieving up to 9000-fold increases. [] This optimization involved modifications to the N-alkyl and 8-R substituents, demonstrating the impact of structural alterations on the compound's physicochemical properties. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: